molecular formula C13H17N3OS B2504933 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 663181-86-0

4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2504933
CAS No.: 663181-86-0
M. Wt: 263.36
InChI Key: AZVSVNLGCVEYDS-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyethyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The methoxyethyl and phenylethyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups leading to various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the biological system .

Comparison with Similar Compounds

  • 4-(2-Methoxyethyl)phenol

  • 5-(2-Phenylethyl)triazole

  • 4H-1,2,4-triazole-3-thiol derivatives

Uniqueness: 4-(2-Methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-17-10-9-16-12(14-15-13(16)18)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSVNLGCVEYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333708
Record name 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

663181-86-0
Record name 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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